molecular formula C17H18ClN3O2 B2755716 N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251710-67-4

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2755716
CAS No.: 1251710-67-4
M. Wt: 331.8
InChI Key: ZCNJLXSYMPRXCF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-chlorobenzyl group and the tetrahydroquinazolinone moiety in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzylamine and 2-aminobenzamide.

    Step 1 Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzylamine with 2-aminobenzamide under acidic or basic conditions to form an intermediate.

    Step 2 Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the quinazolinone core.

    Step 3 Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride to yield N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazolinone moiety, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Alcohol derivatives of the quinazolinone ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science:

Biology and Medicine

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases due to its ability to inhibit pro-inflammatory mediators.

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines, possibly through apoptosis induction.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting survival signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(4-oxo-3,4-dihydroquinazolin-3(4H)-yl)acetamide: Lacks the tetrahydro moiety, potentially altering its biological activity.

    N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-2(4H)-yl)acetamide: Variation in the position of the substituent on the quinazolinone ring.

Uniqueness

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its analogs. The presence of the 2-chlorobenzyl group and the tetrahydroquinazolinone core is crucial for its pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-7-3-1-5-12(14)9-19-16(22)10-21-11-20-15-8-4-2-6-13(15)17(21)23/h1,3,5,7,11H,2,4,6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNJLXSYMPRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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